Enhanced Lipophilicity and Conformational Flexibility Compared to 4-Methylpiperazine-1-sulfonamide
4-Ethylpiperazine-1-sulfonamide exhibits increased lipophilicity and conformational flexibility relative to its closest methyl analog, 4-methylpiperazine-1-sulfonamide. This is quantitatively demonstrated by its calculated LogP value of -1.1726 and the presence of 2 rotatable bonds , whereas the methyl analog, with a lower molecular weight, is predicted to have a lower LogP and fewer rotatable bonds . These physicochemical differences are critical determinants of membrane permeability and target binding.
| Evidence Dimension | Lipophilicity and Rotatable Bonds |
|---|---|
| Target Compound Data | Calculated LogP: -1.1726; Rotatable bonds: 2 |
| Comparator Or Baseline | 4-Methylpiperazine-1-sulfonamide (Calculated LogP: Not available; Rotatable bonds: 1, based on structure) |
| Quantified Difference | Lower LogP value (more hydrophilic) and fewer rotatable bonds for the methyl analog |
| Conditions | Computational chemistry prediction based on chemical structure |
Why This Matters
For medicinal chemistry programs, the distinct lipophilicity and flexibility profile of the ethyl analog directly influences its suitability for optimizing blood-brain barrier penetration or oral bioavailability compared to the methyl analog.
